蛋氨酸亮氨酸

描述

Synthesis Analysis

The enzymatic synthesis of Met-Leu involves using proteases like alpha-chymotrypsin, papain, thermolysin, and bromelain in low-water content systems, leveraging organic solvents such as acetonitrile and ethyl acetate. This method facilitates the preparation of Met-Leu derivatives through strategies like 4+1 fragment condensation for carboxy-terminal amide derivatives and 2+3 condensation for carboxy-terminal ethyl ester derivatives, achieving overall yields of 40-54% of the pure product (Clapés, Torres, & Adlercreutz, 1995).

Molecular Structure Analysis

The molecular structure of Met-Leu is influenced by its amino acid composition and sequence. Crystal structures of the editing domain of Escherichia coli leucyl-tRNA synthetase with Met reveal the precise recognition and binding of noncognate amino acids through a lock-and-key mechanism, suggesting a rigid substrate-binding pocket optimal for Met but not for Leu due to steric hindrance (Liu et al., 2006).

Chemical Reactions and Properties

The chemical properties of Met-Leu are characterized by its reactivity and interaction with various enzymes and substrates. For example, the synthesis of Met-Leu enkephalins via enzymatic methods demonstrates the peptide's capability to undergo specific bond formations, highlighting its reactivity and potential for generating bioactive compounds with high optical purity (Kullmann, 1979).

Physical Properties Analysis

Investigations into the solvation structures of amino acids like Leu in various solvents through molecular dynamics simulations and spectroscopy techniques provide insights into the physical properties of Met-Leu. These studies elucidate how solvent environment influences the peptide's structure and interactions, contributing to a deeper understanding of its physical behavior in biological systems (Takamuku et al., 2015).

Chemical Properties Analysis

The chemical properties of Met-Leu, such as its enzymatic synthesis and interaction with other molecules, are crucial for its biological function. For example, the enzymatic synthesis of Leu- and Met-enkephalin using proteases like papain and α-chymotrypsin highlights the peptide's role in neurotransmission and pain modulation, demonstrating its significant chemical and biological properties (W. Kullmann, 1979).

科学研究应用

1. 代谢和内分泌应用

亮氨酸和二甲双胍相互作用

(Fu 等,2015) 的研究表明,亮氨酸和二甲双胍的组合显着改善了肥胖小鼠的胰岛素敏感性和血糖控制。这表明在管理糖尿病和代谢紊乱中具有潜在的应用。

AMPK/Sirt1 通路激活

(Banerjee 等,2016) 的一项研究表明,亮氨酸-二甲双胍组合激活了 AMPK/Sirt1 通路,增强了肌肉和肝脏细胞的胰岛素敏感性。这对于开发代谢疾病的疗法至关重要。

2. 神经药理学研究

- 脑区中的脑啡肽: (Yang 等,1977) 的研究研究了亮氨酸和蛋氨酸脑啡肽在大鼠脑中的分布,为阿片肽分布提供了有价值的见解,并对疼痛管理和神经系统疾病有潜在影响。

3. 植物生物学和生物化学

- 在植物代谢中的作用: (Knill 等,2009) 研究了亮氨酸在拟南芥中的作用,发现它参与亮氨酸生物合成和蛋氨酸链延伸以形成芥子油苷。这突出了其在植物生物化学和潜在农业应用中的重要性。

4. 生物电子材料

- 氨基酸的电子性质: (Du 等,2023) 最近的一项研究探索了 L-Met 和 L-Leu 等脂肪族氨基酸的电子结构。这项研究可以为在健康技术中开发生物活性电子材料铺平道路。

未来方向

Research on Met-Leu and related compounds is ongoing, and future directions could include further investigation into their biochemical mechanisms of action and potential therapeutic applications. For example, one study found that a combination of Metformin and leucine prevented cellular senescence and proteostasis disruption, suggesting potential future applications in the treatment of age-related diseases .

属性

IUPAC Name |

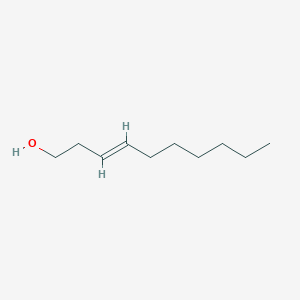

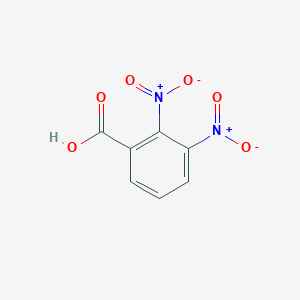

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-7(2)6-9(11(15)16)13-10(14)8(12)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOUVYGPDSARIS-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methionylleucine | |

CAS RN |

14486-16-9 | |

| Record name | L-Methionyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)

![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)